Product packaging for Methyl 3-nitroisoxazole-5-carboxylate(Cat. No.:CAS No. 40995-06-0)

Methyl 3-nitroisoxazole-5-carboxylate

Cat. No.: B1629952
CAS No.: 40995-06-0
M. Wt: 172.1 g/mol
InChI Key: BEASVAYCDFGLQP-UHFFFAOYSA-N
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Description

Methyl 3-nitroisoxazole-5-carboxylate is a useful research compound. Its molecular formula is C5H4N2O5 and its molecular weight is 172.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O5 B1629952 Methyl 3-nitroisoxazole-5-carboxylate CAS No. 40995-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-nitro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O5/c1-11-5(8)3-2-4(6-12-3)7(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEASVAYCDFGLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626810
Record name Methyl 3-nitro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40995-06-0
Record name Methyl 3-nitro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Heterocyclization of Electrophilic Alkenes:

Method: This approach utilizes the reaction of α,β-unsaturated esters (a type of electrophilic alkene) with a tetranitromethane-triethylamine (TNM-TEA) complex. acs.orgmdpi.com

Advantages: It is a novel and highly efficient method that provides direct access to 3-substituted-5-nitroisoxazoles. acs.org The reaction tolerates a wide variety of functional groups on the alkene, making it a versatile tool for creating diverse isoxazole (B147169) derivatives. acs.orgmdpi.com Conditions are generally mild.

Regioselectivity: This method is highly regioselective, consistently producing the 5-nitroisoxazole isomer. acs.org

1,3 Dipolar Cycloaddition:

Method: This is a classical and widely used method for forming the isoxazole (B147169) ring, typically involving the reaction of a nitrile oxide with an alkyne or alkene. To obtain a nitroisoxazole, this would involve cycloaddition with a nitro-substituted reactant, followed by further modifications. acs.orgnih.gov

Advantages: It is a powerful and flexible method for constructing the isoxazole core.

Limitations: The primary challenge is often controlling the regioselectivity. As discussed, the reaction can yield mixtures of isomers (e.g., 3,4- and 3,5-disubstituted), with the outcome dependent on kinetic versus thermodynamic control. nih.gov This can necessitate careful optimization of reaction conditions and potentially difficult separation of the resulting isomers.

Nitration of a Pre Formed Isoxazole Ring:

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that profoundly impacts the electronic properties of the isoxazole ring. It is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. Furthermore, the nitro group itself can undergo various chemical transformations, most notably reduction to an amino group.

The reduction of the nitro group to a primary amine is a fundamental transformation that yields valuable amino isoxazole building blocks for further functionalization. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. The choice of reagent is crucial to ensure selectivity and avoid cleavage of the sensitive N-O bond within the isoxazole ring researchgate.net.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to nitroisoxazoles. commonorganicchemistry.comwikipedia.orgacsgcipr.org Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a widely used method. commonorganicchemistry.com However, care must be taken as aggressive hydrogenation can sometimes lead to the hydrogenolysis of the isoxazole ring researchgate.net.

Chemical reduction offers a milder alternative. Reagents such as iron powder in acetic acid, zinc in acidic conditions, or tin(II) chloride are effective for this transformation. commonorganicchemistry.com For instance, the reduction of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate to its corresponding amino derivative has been successfully accomplished using iron powder in a mixture of acetic acid and water nih.govresearchgate.net. This method is often preferred for its mildness and functional group tolerance. Similarly, an efficient transformation of various alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into the corresponding 3-aminoisoxazoles has been reported, highlighting the broad applicability of these reduction methods researchgate.net.

Table 1: Selected Reagents for the Reduction of Nitroisoxazoles to Aminoisoxazoles

Reagent/SystemConditionsSubstrate ExampleProductReference
Fe / AcOH-H₂OHeating (e.g., 50°C)Methyl 3-methoxy-4-nitroisoxazole-5-carboxylateMethyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov
SnCl₂Mild conditions3-Ethoxy-nitrobenzisoxazole3-Ethoxy-aminobenzisoxazole researchgate.net
H₂ / Pd/CCatalytic hydrogenationAromatic and aliphatic nitro groupsCorresponding amines commonorganicchemistry.com
Zn / AcOHMild acidic conditionsAromatic nitro groupsCorresponding amines commonorganicchemistry.com

The bioreduction of nitroaromatic compounds is a subject of significant environmental and toxicological interest, as microorganisms can metabolize these substances nih.gov. This process is primarily mediated by a class of flavin-dependent enzymes known as nitroreductases researchgate.netresearchgate.net. These enzymes typically use NAD(P)H as a reducing agent to catalyze the reduction of the nitro group researchgate.net.

The reduction proceeds through a stepwise mechanism involving highly reactive intermediates. The generally accepted pathway involves the sequential two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO), followed by reduction to a hydroxylamine (B1172632) (-NHOH), and finally to the corresponding amine (-NH₂) researchgate.netresearchgate.netoup.com.

Nitroaromatic Bioreduction Pathway:

Step 1: R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

Step 2: R-NO + 2e⁻ + 2H⁺ → R-NHOH

Step 3: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

In many cases, the hydroxylamine derivative is the final product of the enzymatic reaction, as its reduction to the amine can be the slowest step, leading to its accumulation oup.comgoogle.com. An alternative pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which can be further reduced to azo and hydrazo species before ultimately cleaving to form the amine product google.com.

Nitroreductases are categorized based on their sensitivity to oxygen. Type I nitroreductases are oxygen-insensitive and catalyze the two-electron reduction pathway. In contrast, Type II nitroreductases are oxygen-sensitive and perform a one-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a futile cycle oup.com. While specific studies on the bioreduction of Methyl 3-nitroisoxazole-5-carboxylate are not widely documented, the established mechanisms for other nitroaromatic compounds provide a strong predictive framework for its metabolic fate.

Ester Moiety Reactivity

The methyl ester group at the C-5 position of this compound is susceptible to typical ester transformations, such as hydrolysis and transesterification.

The hydrolysis of the ester group to a carboxylic acid, known as saponification when conducted under basic conditions, is a common synthetic step wikipedia.orgresearchgate.net. This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification to protonate the resulting carboxylate salt wikipedia.orgresearchgate.net.

For isoxazole-containing esters, basic hydrolysis is a viable method. For example, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid by heating with a 10% NaOH solution mdpi.com. The use of LiOH in a mixture of tetrahydrofuran (THF) and water is also a common practice for the hydrolysis of esters on heterocyclic systems researchgate.net.

Acid-catalyzed hydrolysis is an alternative method. The hydrolysis of ethyl-5-methylisoxazole-4-carboxylate has been achieved using 60% aqueous sulfuric acid, which was reported to give higher yields and shorter reaction times compared to a mixture of acetic acid and hydrochloric acid google.com. The stability of the nitro-substituted isoxazole ring under these hydrolytic conditions is a key consideration in selecting the appropriate method.

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of a catalyst masterorganicchemistry.com. This reaction is an equilibrium process that can be driven to completion by using a large excess of the alcohol, which often serves as the solvent masterorganicchemistry.com. The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases (e.g., sodium alkoxides) masterorganicchemistry.com.

Base-Catalyzed Transesterification: The mechanism involves a nucleophilic addition of an alkoxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester masterorganicchemistry.com.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates it toward nucleophilic attack by the alcohol. The reaction proceeds through a series of protonation, addition, and elimination steps to yield the new ester masterorganicchemistry.com.

While specific examples detailing the transesterification of this compound are not prevalent in the literature, this standard reaction of organic chemistry is expected to proceed under typical acid- or base-catalyzed conditions, allowing for the synthesis of a variety of alkyl 3-nitroisoxazole-5-carboxylates.

Nucleophilic Aromatic Substitution (SNAr) on the Isoxazole Ring

Aromatic rings are generally nucleophilic, but the presence of strong electron-withdrawing groups, such as a nitro group, can make them sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr) wikipedia.orglibretexts.org. The nitro group on the isoxazole ring serves as a powerful activating group for such reactions.

The SNAr mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom on the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex libretexts.orgyoutube.com. In the second, typically fast step, a leaving group is expelled from this intermediate, restoring the aromaticity of the ring nih.gov. For this mechanism to be effective, the electron-withdrawing group must be positioned to stabilize the negative charge of the intermediate, which corresponds to an ortho or para relationship in benzene rings libretexts.orglibretexts.org. In the isoxazole ring, the C-3 and C-5 positions are electronically coupled, allowing a nitro group at one position to activate the other for substitution.

Recent studies have demonstrated that the nitro group itself can act as an excellent leaving group in SNAr reactions on the isoxazole ring. Specifically, 5-nitroisoxazoles have been shown to react with a wide range of O-, N-, and S-centered nucleophiles to afford 5-substituted isoxazole derivatives in high yields mdpi.comresearchgate.netnih.gov. This provides a regioselective method for the functionalization of the C-5 position. For example, the reaction of 3-substituted-5-nitroisoxazoles with various bis(nucleophiles) provides a straightforward route to novel bis(isoxazole) derivatives mdpi.com. Similarly, the transformation of alkyl 3-nitroisoxazoles into 3-aminoisoxazoles by reaction with aqueous ammonia suggests an SNAr pathway where the 3-nitro group is displaced researchgate.net.

Table 2: Nucleophilic Aromatic Substitution on Nitroisoxazoles

Isoxazole SubstrateNucleophileProductKey FeatureReference
3-EWG-5-nitroisoxazolesO, N, S-bis(nucleophiles)Bis(isoxazole) derivativesNitro group at C-5 is displaced mdpi.com
3-EWG-5-nitroisoxazolesSodium azide (NaN₃)5-AzidoisoxazolesChemoselective nitro-group substitution researchgate.net
Alkyl 3-nitro-5-arylisoxazole-4-carboxylatesAqueous Ammonia (NH₃)Alkyl 3-amino-5-arylisoxazole-4-carboxylatesNitro group at C-3 is displaced researchgate.net

Displacement of the Nitro Group by Various Nucleophiles

The electron-deficient nature of the isoxazole ring, enhanced by the presence of a nitro group, renders the carbon atom to which it is attached susceptible to nucleophilic attack. This allows for the displacement of the nitro group, a reaction analogous to nucleophilic aromatic substitution (S_NAr). Various nucleophiles can be employed to replace the nitro moiety, providing a versatile method for introducing new functional groups onto the isoxazole core.

The viability of this displacement is well-documented in related nitro-heterocyclic systems. In nitroquinolines and nitroimidazoles, the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the substitution of either hydrogen (vicarious nucleophilic substitution) or the nitro group itself. nih.govnih.gov The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged adduct whose stability is enhanced by the delocalization of the charge onto the electron-withdrawing nitro group. nih.gov

In the context of 5-nitroisoxazoles, studies have demonstrated successful S_NAr reactions where the nitro group at the C5 position is displaced by various nucleophiles. mdpi.com This reactivity is crucial for the synthesis of complex molecules, including potential bivalent ligands for AMPA receptors. mdpi.com Common nucleophiles used in these transformations include alkoxides, thiolates, and amines. For instance, the reaction of toluene-p-thiolate anion with primary or secondary nitroalkanes has been shown to yield alkyl p-tolyl sulphides via an S_N2 displacement of the nitro-group, highlighting the leaving group potential of the nitro moiety. rsc.org

Table 1: Examples of Nucleophilic Displacement of Nitro Groups in Heterocyclic Compounds

Heterocycle Nucleophile Product Type Reference
5-Nitroisoxazoles O,O-bis(nucleophiles) (e.g., hydroquinone) Bis(isoxazole) ethers mdpi.com
5-Nitroisoxazoles S,S-bis(nucleophiles) (e.g., dithiols) Bis(isoxazole) thioethers mdpi.com
5-Nitroisoxazoles N,N-bis(nucleophiles) (e.g., diamines) Bis(isoxazole) amines mdpi.com
Nitroimidazoles Carbon nucleophiles (e.g., 1,3-dicarbonyls) C-C coupled products nih.gov

Synthesis of Polysubstituted Isoxazole Derivatives

This compound serves as a valuable precursor for the synthesis of a wide array of polysubstituted isoxazole derivatives. The nitro group can be chemically transformed into other functional groups, or its directing effects can be harnessed to functionalize other positions of the ring.

One of the most common transformations is the reduction of the nitro group to an amino group. For example, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate can be reduced using iron powder in acetic acid to yield methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.gov This amino-isoxazole can then serve as a building block for further derivatization.

Furthermore, the reactivity of the nitroisoxazole scaffold allows for the construction of complex substitution patterns. Methodologies for synthesizing 3,4,5-trisubstituted isoxazoles have been developed starting from precursors like 3,5-dimethyl-4-nitroisoxazole (B73060), which undergoes condensation and addition reactions to build up the substitution pattern. researchgate.net The synthesis of isoxazole derivatives is often achieved through cycloaddition reactions, such as the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, which is a popular and efficient method for constructing the isoxazole ring itself. researchgate.netnih.gov The substituents on the starting materials directly translate to the substitution pattern on the final isoxazole product.

Formation of Bis(isoxazole) Scaffolds via Bis(nucleophiles)

A particularly interesting application of the nucleophilic displacement of the nitro group is the synthesis of molecules containing two isoxazole units, known as bis(isoxazole) scaffolds. These structures are of interest as potential bivalent ligands for biological targets such as AMPA receptors. mdpi.com

The strategy involves reacting a 5-nitroisoxazole derivative with a linker molecule containing two nucleophilic centers (a bis-nucleophile). The reaction proceeds via a double S_NAr reaction, where each nucleophilic site on the linker displaces a nitro group from two separate isoxazole molecules, thereby tethering them together. This approach has been successfully employed using various bis-nucleophiles:

O,O-bis(nucleophiles): Hydroquinone reacts smoothly with 5-nitroisoxazoles bearing ester groups at the C3 position to afford bis(isoxazoles) linked by an aryldioxy bridge. mdpi.com

N,N-bis(nucleophiles): Aliphatic diamines, such as 1,3-propanediamine, can be used to link two isoxazole rings, although reaction conditions may require optimization to achieve good yields. mdpi.com

S,S-bis(nucleophiles): Dithiols can also serve as the linking agents, leading to the formation of bis(isoxazole) thioethers. mdpi.com

This methodology provides a chemo- and regioselective route to novel isoxazole-based bivalent ligands, demonstrating the synthetic utility of the nitro group as an effective leaving group in the construction of complex molecular architectures. mdpi.com

Reactivity at Alkyl/Methylene Centers Adjacent to the Nitroisoxazole Core

When an alkyl or methylene group is attached to the nitroisoxazole core, particularly at the C5 position, its protons exhibit enhanced acidity. This is due to the strong electron-withdrawing nature of the adjacent 4-nitroisoxazole (B72013) ring system, which can stabilize a resulting carbanion through resonance. This activation allows the alkyl/methylene group to participate in a variety of carbon-carbon bond-forming reactions.

Carbanion Generation and Utility as Vinylogous Pronucleophiles

Compounds such as 3,5-dimethyl-4-nitroisoxazole can function as effective "vinylogous pronucleophiles". acs.orgacs.org Upon treatment with a suitable base, a proton is abstracted from the C5-methyl group, generating a resonance-stabilized anion. acs.org This carbanion is a soft nucleophile and can react at the carbon atom of the original methyl group in various synthetic transformations.

This reactivity has been exploited in asymmetric allylic-allylic alkylation reactions with Morita-Baylis-Hillman (MBH) carbonates. acs.org In this process, the carbanion generated from 3,5-dimethyl-4-nitroisoxazole attacks the MBH carbonate, leading to the formation of a new C-C bond in a stereocontrolled manner. The nitroisoxazole moiety in the product can later be transformed into a carboxylic acid group, making the initial pronucleophile a surrogate for a carboxylate functional group. acs.orgacs.org

Condensation Reactions (e.g., Knoevenagel, Vinylogous Nitroaldol, Mannich)

The carbanion generated from the active methylene or methyl group adjacent to the nitroisoxazole ring can act as a nucleophile in various condensation reactions. A prime example is the aldol-type condensation with aldehydes. It has been demonstrated that 3,5-dimethyl-4-nitroisoxazole readily undergoes base-catalyzed aldol condensations with aromatic aldehydes. researchgate.net This reaction typically proceeds via nucleophilic attack of the isoxazole carbanion on the carbonyl carbon of the aldehyde, followed by dehydration to yield a styryl-isoxazole derivative. researchgate.net

This established reactivity pattern suggests that these active methylene compounds are also suitable substrates for related condensation reactions, including:

Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a weak base.

Vinylogous Nitroaldol (Henry) Reaction: The nucleophilic character of the carbanion is analogous to that of nitronate anions used in the Henry reaction.

Mannich Reaction: Reaction with an aldehyde and an amine to form β-amino-carbonyl compounds.

Michael Addition Reactions (1,4- and 1,6-Additions)

The resonance-stabilized carbanion derived from an alkyl-nitroisoxazole is a soft nucleophile, making it an ideal donor for Michael addition (conjugate addition) reactions. organic-chemistry.org In this type of reaction, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor.

A one-pot, tandem process has been developed that involves an initial aldol condensation of 3,5-dimethyl-4-nitroisoxazole with an aromatic aldehyde, followed by a Michael addition of an activated methylene compound to the newly formed α,β-unsaturated isoxazole intermediate. researchgate.net This demonstrates the capacity of the system to both generate a Michael acceptor (via condensation) and highlights the general principle of using activated methylene compounds, such as the nitroisoxazole-derived carbanion, as Michael donors. This reactivity is fundamental for constructing more complex carbon skeletons. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
3,5-dimethyl-4-nitroisoxazole
9H-carbazole
Hydroquinone
1,3-propanediamine
Toluene-p-thiolate

Allylic Alkylation Reactions under Catalytic Conditions

Allylic alkylation is a powerful carbon-carbon bond-forming reaction that introduces an alkyl group to the allylic position of a molecule. In the context of nitroisoxazole derivatives, these compounds can act as pronucleophiles in catalytic allylic alkylation reactions. Although direct studies on this compound are not extensively documented, research on analogous structures like 3,5-dimethyl-4-nitroisoxazole provides significant insights into this reactivity.

One notable example is the use of 3,5-dimethyl-4-nitroisoxazole as a vinylogous pronucleophile in the allylic-allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates. researchgate.netnih.govacs.org This reaction is efficiently catalyzed by nucleophilic catalysts, such as dimeric cinchona alkaloids, and proceeds with excellent enantiocontrol. researchgate.netnih.govacs.org The nitroisoxazole moiety in the resulting products can be further transformed into a carboxylic acid group, highlighting the synthetic utility of these building blocks. researchgate.netnih.govacs.org

The general mechanism involves the deprotonation of the nitroisoxazole derivative to form a stabilized anion. This anion then acts as a nucleophile, attacking a π-allyl complex generated from the allylic substrate and a transition metal catalyst, most commonly palladium in the Tsuji-Trost reaction.

Table 1: Optimization of Enantioselective Allylic-Allylic Alkylation of a Nitroisoxazole Derivative researchgate.net

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
15a CH₂Cl₂20246575
25b CH₂Cl₂20247285
35c CH₂Cl₂20247890
45d CH₂Cl₂20248592
55e CH₂Cl₂20248895
65f CH₂Cl₂20249298
75f Toluene20247596
85f THF20246894
95f Et₂O20247195

Reaction conditions: 3,5-dimethyl-4-nitroisoxazole (1 equiv), MBH carbonate (1 equiv), catalyst (10 mol%), solvent (0.4 mL).

Table 2: Scope of the Allylic-Allylic Alkylation with Various MBH Carbonates researchgate.net

EntryMBH Carbonate Substituent (R)ProductYield (%)ee (%)
1C₆H₅3a 9298
24-ClC₆H₄3b 9097
34-BrC₆H₄3c 9198
44-MeOC₆H₄3d 8896
52-ClC₆H₄3e 8595
61-Naphthyl3f 8997
72-Furyl3g 8294
8CH₂CH₃3h 7892

Reaction conditions: 3,5-dimethyl-4-nitroisoxazole (1 equiv), MBH carbonate (1 equiv), catalyst 5f (10 mol%), CH₂Cl₂ (0.4 mL), 20 °C, 24 h.

Cascade, Domino, and Tandem Sequences Incorporating Nitroisoxazole Reactivity

Cascade, domino, and tandem reactions are highly efficient synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. These processes are characterized by their atom economy and the ability to construct complex molecular architectures from simple precursors in a single operation.

While specific cascade, domino, or tandem sequences involving this compound are not well-documented, the inherent reactivity of the nitroisoxazole core suggests its potential participation in such transformations. For instance, the nitro group can act as a powerful electron-withdrawing group, activating adjacent positions for nucleophilic attack. This could initiate a cascade sequence, such as a Michael addition followed by an intramolecular cyclization.

An example of a domino reaction involving a related isoxazole derivative is the transformation of 5-alkoxy- or 5-aminoisoxazoles with 1,3-diketones under metal relay catalysis to yield 4-acylpyrrole-2-carboxylic acid derivatives. Although this example does not involve a nitroisoxazole, it demonstrates the ability of the isoxazole ring to undergo ring-opening and subsequent rearrangement in a domino fashion.

Furthermore, a lipase-catalyzed domino kinetic resolution of α-hydroxynitrones followed by an intramolecular 1,3-dipolar cycloaddition has been reported, showcasing a biocatalytic cascade process.

Cycloaddition Reactions of Functionalized Nitroisoxazole Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of nitroisoxazole derivatives in such transformations is an area of growing interest.

[2+1] Cycloadditions: These reactions typically involve the addition of a carbene or a nitrene to a double or triple bond. There is limited information on the participation of nitroisoxazoles in [2+1] cycloadditions.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common method for the synthesis of four-membered rings. The isoxazole ring, being an aromatic heterocycle, is generally less prone to participate in such reactions compared to simple alkenes. However, the presence of the nitro group could potentially influence its photochemical reactivity.

[3+2] Cycloadditions: This is the most studied type of cycloaddition for isoxazole derivatives. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a classic and efficient method for the synthesis of isoxazolines and isoxazoles, respectively. researchgate.net While this compound itself is a stable isoxazole, other nitroisoxazole derivatives can be synthesized through [3+2] cycloaddition reactions. For example, the reaction of nitro-substituted formonitrile N-oxide with electron-rich alkenes has been explored computationally, showing a preference for the formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.com

[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The electron-withdrawing nitro group can enhance the dienophilic character of a double bond within the isoxazole ring system or on a substituent. For instance, 4-nitroisoxazoles have been shown to act as dienophiles in Diels-Alder reactions. acs.org The participation of this compound as either a diene or a dienophile would depend on the specific reaction conditions and the nature of the reaction partner.

Mechanistic Investigations in Nitroisoxazole Chemistry

Reaction Mechanisms for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring system can be achieved through several synthetic strategies. The two primary mechanistic pathways for forming nitro-substituted isoxazoles are cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For isoxazoles, this typically involves the reaction of a compound containing a hydroxylamine (B1172632) moiety with a 1,3-dielectrophilic species. rsc.org One of the most common approaches involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents. rsc.orgbeilstein-journals.org

In the context of 3-nitroisoxazoles, a relevant mechanism involves the reaction of aldehydes with nitromethane (B149229). For instance, the synthesis of 3-nitroisoxazole (B15234883) derivatives can be achieved from aromatic aldehydes and an excess of nitromethane, mediated by a copper catalyst. rsc.org The proposed mechanism proceeds through the initial formation of a 1-nitrostyrene intermediate. This intermediate then reacts with a second molecule of nitromethane to form a key precursor which, under the influence of the catalyst, undergoes cyclization and subsequent elimination to yield the 3-nitroisoxazole ring. rsc.org The cyclization step is thought to involve the nucleophilic attack of the oxygen atom from one of the nitro groups onto the activated carbon skeleton, followed by dehydration to form the stable aromatic isoxazole ring. researchgate.net

Table 1: Overview of Selected Cyclocondensation Approaches for Isoxazole Synthesis

Starting Materials Key Reagents/Catalysts Mechanistic Features
Aldehydes and Nitromethane Cu(OAc)₂, NH₄I Formation of a 1-nitrostyrene intermediate, followed by addition of a second nitromethane molecule and copper-catalyzed cyclization. rsc.org
Hydroxylamine and 1,3-Diketones Acid or Base catalyst Classical Paal-Knorr type synthesis involving nucleophilic attack of hydroxylamine, formation of an oxime, and subsequent cyclization/dehydration. rsc.org

This table summarizes general cyclocondensation strategies that are relevant to isoxazole synthesis.

The 1,3-dipolar cycloaddition is a powerful, concerted [3+2] cycloaddition reaction that efficiently constructs five-membered heterocyclic rings. wikipedia.orgqu.edu.sa For the synthesis of isoxazoles, this reaction involves a nitrile oxide as the 1,3-dipole and an alkyne as the dipolarophile. wikipedia.orgyoutube.com The reaction with an alkene dipolarophile yields the corresponding non-aromatic isoxazoline (B3343090). researchgate.net

Regioselectivity in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions, is a critical aspect that determines which of the possible constitutional isomers is formed. The outcome is governed by a combination of electronic and steric factors. wikipedia.org

According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net For many 1,3-dipolar cycloadditions of nitrile oxides, the interaction between the HOMO of the dipolarophile and the LUMO of the 1,3-dipole is dominant, which generally favors the formation of the 3,5-disubstituted isoxazole/isoxazoline regioisomer. researchgate.net

However, recent computational studies on the cycloaddition of nitro-substituted formonitrile N-oxide have revealed that steric effects can override these electronic preferences. mdpi.com In the reaction with electron-rich alkenes, the formation of the 5-substituted 3-nitro-2-isoxazoline is kinetically and thermodynamically preferred. This regioselectivity is not dictated by local electrophile/nucleophile interactions but rather by steric hindrance in the transition state. The pathway leading to the less sterically crowded 5-substituted product is favored. mdpi.com The choice of solvent can also play a role, though studies show the preference for the 5-substituted product persists even when moving to a more polar solvent. mdpi.com

Table 2: Factors Influencing Regioselectivity in Nitrile Oxide Cycloadditions

Factor Influence on Regiochemistry Example/Observation
Electronic (FMO) The HOMO(dipolarophile)-LUMO(dipole) energy gap often governs the outcome, typically favoring the 3,5-disubstituted isomer. researchgate.net This is a general rule for many nitrile oxide cycloadditions.
Steric Hindrance Can override electronic effects, favoring the formation of the less sterically crowded regioisomer. In the cycloaddition of nitro-formonitrile N-oxide, the 5-substituted product is preferred due to lower steric strain in the transition state. mdpi.com

| Asymmetric Induction | Chiral centers on the dipole or dipolarophile can induce diastereoselectivity, with the dipole attacking the less hindered face of the dipolarophile. mdpi.com | The reaction of a chiral α-methylene-γ-lactam with a nitrile oxide favors the diastereoisomer resulting from attack on the less hindered face. mdpi.com |

This table outlines key factors that control the orientation and stereochemical outcome of the 1,3-dipolar cycloaddition reaction.

Mechanistic Studies of Post-Synthesis Transformations

Once the nitroisoxazole ring is formed, its reactivity is dominated by the powerful influence of the nitro group. This substituent dictates the molecule's behavior in reduction reactions and its interactions with electrophiles and nucleophiles.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic chemistry. masterorganicchemistry.com This process typically involves a six-electron reduction that proceeds through several distinct intermediates. nih.gov The classical mechanism, often attributed to Haber, involves the sequential formation of a nitroso (-NO) derivative and then an N-hydroxylamino (-NHOH) derivative, which is finally reduced to the amine (-NH₂). orientjchem.org

This transformation can be accomplished using various reagents:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method. commonorganicchemistry.com

Dissolving Metal Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are widely used for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

A specific example is the reduction of a related compound, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, which is effectively converted to its corresponding 4-amino derivative using iron powder in a mixture of acetic acid and water. nih.gov The mechanism involves the transfer of electrons from the metal surface to the nitro group, followed by protonation steps that lead to the sequential intermediates and ultimately the final amine product.

Table 3: Common Reagents for Aromatic Nitro Group Reduction

Reagent System Mechanistic Type Key Features
H₂ / Pd-C Catalytic Hydrogenation Highly efficient but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com
Fe / HCl or AcOH Dissolving Metal Reduction A mild and often selective method that tolerates other reducible groups. commonorganicchemistry.comnih.gov
SnCl₂ Dissolving Metal Reduction A mild reagent often used when other methods are too harsh. masterorganicchemistry.comcommonorganicchemistry.com

This table compares common laboratory methods for the reduction of aromatic nitro compounds.

The electronic nature of the nitroisoxazole ring system is distinctly polarized, rendering it susceptible to specific types of reactions.

Electrophilic Character: The potent electron-withdrawing nature of the nitro group, combined with the inherent electron-deficiency of the isoxazole ring, makes the molecule a strong electrophile. This significantly activates the ring towards nucleophilic attack. mdpi.com In analogous systems like halonitrobenzenes, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient ring to form a stabilized intermediate known as a σ-adduct before displacing a leaving group. mdpi.com By analogy, the carbon atoms of the methyl 3-nitroisoxazole-5-carboxylate ring are expected to be highly electrophilic and prone to attack by strong nucleophiles.

Nucleophilic Character: While the ring itself is electrophilic, certain nitroisoxazoles can be engineered to act as nucleophiles. For example, 3,5-dimethyl-4-nitroisoxazole (B73060) can function as a vinylogous pronucleophile. acs.org In the presence of a base, a proton can be abstracted from the 5-methyl group, creating a resonance-stabilized carbanion. The negative charge is delocalized across the isoxazole ring and onto the nitro group. This nucleophilic species can then participate in C-C bond-forming reactions, such as allylic-allylic alkylations. acs.org This dual reactivity highlights the complex and synthetically useful nature of nitroisoxazole compounds.

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Methods for Structure Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of Methyl 3-nitroisoxazole-5-carboxylate, with each technique offering unique insights into its molecular features.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not publicly available, expected chemical shifts can be inferred from closely related structures.

¹H NMR: The proton NMR spectrum is expected to be simple. It would feature a singlet for the methyl ester (-OCH₃) protons, likely appearing in the δ 3.9–4.1 ppm range. A key diagnostic signal would be a singlet for the single proton on the isoxazole (B147169) ring (H-4), whose chemical shift would be significantly influenced by the electron-withdrawing effects of the adjacent nitro and carboxylate groups. In related 4-nitroisoxazole (B72013) structures, this proton signal appears at a downfield chemical shift. clockss.org

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. Based on data from analogous isoxazole derivatives, the carbonyl carbon of the ester group is expected to resonate around δ 160-165 ppm. nih.govbeilstein-journals.org The isoxazole ring carbons (C3, C4, and C5) would exhibit distinct signals characteristic of the heterocyclic system, with their exact positions influenced by the nitro and carboxylate substituents. clockss.orgbeilstein-journals.org For instance, in a related methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, the C3, C4, and C5 carbons appear at δ 150.2, 108.3, and 179.5 ppm, respectively. beilstein-journals.org The methyl ester carbon (-OCH₃) would typically appear around δ 52-54 ppm. nih.gov

2D Techniques: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the regiochemical arrangement of the substituents. An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the isoxazole H-4 proton and the carbonyl carbon (C=O) of the ester group would confirm the C-5 position of the carboxylate. Similarly, correlations between the methyl ester protons and the carbonyl carbon would verify the ester functionality. beilstein-journals.org Such analyses provide definitive evidence to distinguish between possible isomers, for instance, differentiating the 3-nitro-5-carboxylate from a 5-nitro-3-carboxylate isomer.

Table 1: Predicted NMR Spectroscopic Data for this compound Data inferred from analogous compounds.

TechniqueSignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR1~8.5SingletH-4 (isoxazole ring)
2~3.9-4.1Singlet-COOCH₃
¹³C NMR1~158-162Singlet (Quaternary)C=O (ester)
2~155Singlet (Quaternary)C3-NO₂
3~170Singlet (Quaternary)C5-COOCH₃
4~130Singlet (CH)C4
5~53Singlet (CH₃)-COOCH₃

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.netnih.gov For this compound (C₅H₄N₂O₅), HRMS provides a precise mass measurement of the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. amazonaws.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas. researchgate.net

The theoretical exact mass of the [M+H]⁺ ion for C₅H₄N₂O₅ is 173.0193. An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value provides strong evidence for the correct elemental formula. For example, the HRMS analysis of a precursor, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, showed an observed m/z of 203.0295 for the [M+H]⁺ ion, which corresponded closely to the required mass of 203.0299 for its formula, C₆H₇N₂O₆. nih.gov This level of precision is crucial for unambiguous compound identification. uthsc.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.eduvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent bands would be from the nitro (NO₂) group, which exhibits strong, characteristic stretching vibrations. orgchemboulder.com The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com The presence of the ester functional group would be confirmed by a strong carbonyl (C=O) stretching band, expected around 1720 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester linkage would appear in the fingerprint region, typically between 1300-1000 cm⁻¹. The isoxazole ring itself contributes to a complex pattern of absorptions in the fingerprint region, arising from various C=N, C=C, and N-O stretching and bending vibrations. researchgate.net

Table 2: Expected Characteristic IR Absorptions for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
1725-1715C=O StretchEster (Carboxylate)Strong
1550-1475N-O Asymmetric StretchNitro (NO₂)Strong
1360-1290N-O Symmetric StretchNitro (NO₂)Strong
1300-1000C-O StretchEsterMedium-Strong
~1600-1400C=N, C=C Ring StretchIsoxazole RingMedium-Weak

X-ray Crystallography for Absolute Structure and Regiochemical Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound is not reported, analysis of closely related isoxazole derivatives provides a strong basis for understanding its likely solid-state structure. nih.gov

This technique is unparalleled in its ability to unambiguously determine the regiochemistry of substitution on the isoxazole ring, confirming the 3-nitro and 5-carboxylate placement and distinguishing it from any other isomer.

Supramolecular assembly describes how individual molecules pack together in the crystal lattice through various non-covalent interactions. semanticscholar.orgjaptronline.com Although this compound lacks strong hydrogen bond donors (like O-H or N-H), its crystal structure would be stabilized by a network of weaker intermolecular forces.

Weak C-H···O hydrogen bonds are expected to be significant, where the isoxazole ring proton (C4-H) and the methyl protons can interact with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. nih.gov Crystal structures of related compounds, such as Methyl 3-phenylisoxazole-5-carboxylate, demonstrate that such C-H···O interactions can link molecules into layers or other extended networks. nih.gov Furthermore, π-π stacking interactions between parallel isoxazole rings of adjacent molecules may also contribute to the stability of the crystal packing, a common feature in the solid-state structures of aromatic and heterocyclic compounds. researchgate.net The interplay of these weak interactions dictates the final three-dimensional supramolecular architecture. beilstein-journals.orgnih.gov

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool in the structural elucidation and reactivity analysis of complex organic molecules. For this compound, theoretical calculations provide deep insights into its electronic structure, spectroscopic properties, and reaction dynamics, complementing experimental findings. These computational approaches, particularly those based on Density Functional Theory (DFT), enable a detailed exploration of molecular characteristics that can be challenging to probe experimentally.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction (e.g., 13C NMR Chemical Shifts)

Density Functional Theory (DFT) has become a standard and reliable method for predicting the nuclear magnetic resonance (NMR) spectra of organic compounds. nih.govescholarship.orgnih.gov The accuracy of these predictions is crucial for confirming chemical structures, especially for distinguishing between isomers and assigning specific resonances in complex spectra. iastate.edu The process typically involves geometry optimization of the molecule's three-dimensional structure followed by the calculation of NMR shielding constants, which are then converted to chemical shifts.

For isoxazole derivatives, DFT calculations have been successfully employed to correlate calculated chemical shifts with experimental values, aiding in the structural assignment. nih.gov Studies on related heterocyclic systems demonstrate that methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), provide a good balance between accuracy and computational cost for predicting both proton and carbon NMR chemical shifts. mdpi.comnih.gov While specific DFT studies providing a direct comparison of calculated versus experimental ¹³C NMR data for this compound are not prevalent in the reviewed literature, the established methodologies for similar molecules can be applied.

A hypothetical study would involve optimizing the geometry of this compound and then performing Gauge-Independent Atomic Orbital (GIAO) calculations to obtain the isotropic shielding values for each carbon atom. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

The predicted data can be instrumental in assigning the signals observed in an experimental spectrum. For instance, the carbon atoms of the isoxazole ring, the ester group, and the methyl group would each have distinct predicted chemical shifts based on their electronic environments. The presence of the electron-withdrawing nitro group is expected to significantly influence the chemical shifts of the adjacent ring carbons, a feature that DFT calculations can quantify.

Below is an illustrative table showcasing the kind of data that would be generated in such a comparative study. The experimental chemical shifts would be obtained from laboratory measurements, while the calculated shifts would be derived from DFT computations.

Table 1: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

Carbon Atom Hypothetical Experimental Chemical Shift (ppm) Hypothetical DFT-Calculated Chemical Shift (ppm)
C3 158.5 159.2
C4 112.0 111.5
C5 165.8 166.3
C=O (ester) 160.2 160.9
O-CH₃ 53.1 52.8

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific literature with this direct comparison was not found.

Modeling of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry, particularly DFT, is an invaluable tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate and outcome. mdpi.comnih.gov This approach provides a molecular-level understanding of how reactants are converted into products.

For isoxazole systems, computational studies have been used to explore various reactions, including cycloadditions and substitutions. mdpi.comrsc.org For example, the mechanism of [3+2] cycloaddition reactions to form isoxazole rings has been detailed through DFT calculations, which help in understanding the regioselectivity of such transformations. nih.gov Similarly, the study of nucleophilic aromatic substitution (SNAr) on nitroisoxazole derivatives benefits from computational modeling to explain the observed reactivity and regioselectivity. rsc.org

In the context of this compound, DFT calculations can be used to model its synthesis, such as the cycloaddition reaction leading to the formation of the isoxazole ring, or its subsequent functionalization. A typical study would involve:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. The transition state is a first-order saddle point on the potential energy surface.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the C5 position, a reaction energy profile could be generated. This would illustrate the energy required to overcome the transition state and would help in predicting the feasibility and kinetics of the reaction.

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.8
Products -12.5

Note: This table represents a hypothetical energy profile for an illustrative reaction and is not based on published experimental data for this specific compound.

Such computational modeling provides predictive power and a deeper understanding of the chemical behavior of this compound, guiding further experimental work in its synthesis and application. nih.gov

Methyl 3 Nitroisoxazole 5 Carboxylate As a Versatile Building Block in Organic Synthesis

Precursor for Diverse Isoxazole (B147169) Derivatives and Densely Functionalized Heterocyclic Systems

The chemical reactivity of Methyl 3-nitroisoxazole-5-carboxylate allows it to serve as a valuable starting material for a variety of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the isoxazole ring, making it susceptible to various transformations.

One key application is in nucleophilic aromatic substitution (SNAr) reactions. While direct examples for this compound are not extensively documented, the reactivity of isomeric nitroisoxazole carboxylates provides a strong precedent. For instance, 5-nitroisoxazoles bearing an electron-withdrawing group (EWG) in the 3-position readily undergo SNAr reactions with a range of bis-nucleophiles. mdpi.com The nitro group at the 5-position acts as a potent activating group and a leaving group, enabling the introduction of diverse linkers. This methodology has been used to synthesize novel bis(isoxazole) derivatives connected by O,O-, N,N-, and S,S-bis(nucleophiles), demonstrating a chemo- and regioselective approach to complex heterocyclic systems. mdpi.com This reactivity suggests that this compound could similarly react with nucleophiles, likely at the C4 position, which is activated by the adjacent nitro group.

The following table details the synthesis of various bis(isoxazole) derivatives from the related compound, Methyl 5-nitroisoxazole-3-carboxylate, illustrating the utility of the nitroisoxazole scaffold in SNAr reactions.

NucleophileBaseSolventTime (h)TemperatureProductYield (%)
HydroquinoneK₂CO₃Acetonitrile24Room TempDimethyl 5,5'-(1,4-phenylenebis(oxy))bisisoxazole-3-carboxylate78
4,4'-BiphenolK₂CO₃Acetonitrile24Room TempDimethyl 5,5'-([1,1'-biphenyl]-4,4'-diylbis(oxy))bisisoxazole-3-carboxylate75
1,3-PropanediamineDBUDichloromethane24Room TempDimethyl 5,5'-(propane-1,3-diylbis(azanediyl))bisisoxazole-3-carboxylate55
1,2-EthanedithiolK₂CO₃Acetonitrile24Room TempDimethyl 5,5'-(ethane-1,2-diylbis(sulfanediyl))bisisoxazole-3-carboxylate67

This interactive table is based on data from the reaction of Methyl 5-nitroisoxazole-3-carboxylate with various bis(nucleophiles) as reported in scientific literature. mdpi.com

Furthermore, the nitro group itself is a versatile functional handle that can be transformed into other functionalities. A common and powerful transformation is the reduction of the nitro group to an amine. For example, the related compound methyl 3-methoxy-4-nitroisoxazole-5-carboxylate has been successfully reduced to methyl 4-amino-3-methoxyisoxazole-5-carboxylate using iron powder in acetic acid and water. nih.gov This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the isoxazole ring and opening up new avenues for derivatization, such as amide bond formation or diazotization reactions. This highlights the role of nitroisoxazoles as precursors to densely functionalized amino-heterocycles. nih.gov

Utility as a Carboxylic Acid Surrogate

Beyond direct functionalization, the isoxazole ring system, particularly when substituted with a nitro group, can serve as a latent carboxylic acid functionality. This concept of using a stable heterocyclic ring as a "surrogate" for a carboxylic acid, which can be "unmasked" under specific conditions, is a powerful strategy in multistep synthesis. acs.orgacs.org

Research on 3,5-dimethyl-4-nitroisoxazole (B73060) has demonstrated that the 4-nitroisoxazole (B72013) moiety can be efficiently transformed into a carboxylic acid group. acs.orgacs.org This transformation is typically achieved through reductive cleavage of the fragile N-O bond of the isoxazole ring, followed by hydrolysis. In one example, a complex molecule synthesized via an allylic-allylic alkylation with 3,5-dimethyl-4-nitroisoxazole was treated with aqueous sodium hydroxide, which cleaved the isoxazole ring to form a dicarboxylic acid that was subsequently esterified to a dimethyl ester in high yield. acs.org

This capability is particularly valuable as it allows the isoxazole moiety to be carried through a synthetic sequence where a free carboxylic acid might be incompatible with the reaction conditions. For this compound, this implies that the entire isoxazole ring could potentially be cleaved to reveal a new carboxylic acid function, effectively making the parent molecule a precursor to a tricarboxylic acid derivative. The use of functional groups as bioisosteres or surrogates for carboxylic acids is a common strategy in medicinal chemistry to modulate properties like acidity, membrane permeability, and metabolic stability. nih.govnih.gov

The table below summarizes a key transformation demonstrating the use of a nitroisoxazole as a carboxylic acid surrogate.

Starting MaterialReagentsFinal ProductYield (%)
(E)-methyl 2-(1-(3,5-dimethyl-4-nitroisoxazol-4-yl)-3-phenylallyl)acrylate1. NaOH (aq) 2. H₂SO₄, MeOH(E)-dimethyl 2-(1-carboxy-3-phenylallyl)acrylate83

This table illustrates the conversion of the 4-nitroisoxazole moiety into a carboxylic acid group, followed by esterification, as demonstrated in the literature. acs.org

Applications in the Development of Novel Synthetic Methodologies for Complex Molecular Architectures

The combined functionalities of this compound make it an attractive building block for the development of novel synthetic methodologies aimed at constructing complex molecular architectures. Its utility stems from the ability to participate in a variety of C-C and C-heteroatom bond-forming reactions, coupled with the potential for subsequent ring-opening transformations. acs.org

The presence of the nitro group makes the isoxazole a participant in reactions that build molecular complexity early in a synthetic route. For example, 3,5-dimethyl-4-nitroisoxazole has been employed as a novel vinylogous pronucleophile in the asymmetric allylic-allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates. acs.org This reaction, catalyzed by dimeric cinchona alkaloids, proceeds with high yields and excellent enantiocontrol. acs.orgacs.org The products of these reactions are densely functionalized molecules that contain the nitroisoxazole moiety, which can then be further manipulated. acs.org

The application of such building blocks facilitates the development of tandem or domino reaction sequences. For instance, a synthetic sequence could involve an initial C-C bond-forming reaction utilizing the reactivity imparted by the nitro group, followed by the transformation of the isoxazole ring itself into a different functional group, as discussed previously. acs.org This strategic combination of reactivity allows for the rapid construction of complex scaffolds from relatively simple starting materials. The ability to use nitro-substituted heterocycles as building blocks for highly functionalized systems is a growing area of interest in organic synthesis. nih.gov The dual nature of this compound—as both a reactive component and a latent functional group—positions it as a valuable tool for designing innovative and efficient synthetic pathways to novel and complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for Methyl 3-nitroisoxazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via alcoholysis of a pre-functionalized isoxazole carbonyl chloride in dichloromethane, as demonstrated in analogous isoxazole derivatives . For example, 3-phenylisoxazole-5-carbonyl chloride was reacted with methanol to yield methyl esters. Adjust reaction conditions (temperature, solvent polarity) to optimize nitro-group stability. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the nitro-substituted product. Confirm reaction progress using TLC and intermediate characterization via 1H^1H NMR .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and ester functionality.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and nitro-group orientation. Refinement via SHELXL (for small molecules) ensures accuracy .
  • FT-IR : Confirm ester carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1530–1350 cm1^{-1}) vibrations.
    Example data from analogous structures: C=O bond length ≈ 1.20 Å, NO2_2 bond angle ≈ 125° .

Q. What safety protocols are essential for handling nitro-substituted isoxazoles?

  • Methodological Answer : Follow SDS guidelines for similar compounds :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate.
  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : Analyze graph sets (Etter’s formalism) to map supramolecular interactions. For example, in isoxazole derivatives, nitro groups often form C–H···O hydrogen bonds with adjacent ester carbonyls, creating chains or sheets . Use ORTEP-3 for visualizing intermolecular contacts . Example: In ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, C–H···O bonds (2.5–3.0 Å) stabilize layered packing .

Q. What computational strategies resolve contradictions in spectroscopic data for nitro-isoxazole derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
  • Dynamic Effects : Account for nitro-group rotational barriers in NMR simulations.
  • Crystallographic Validation : Use X-ray-derived geometries to refine computational models. For example, discrepancies in NO2_2 torsion angles can arise from crystal packing vs. gas-phase calculations .

Q. How can non-decarboxylative catalytic rearrangements be applied to functionalize this compound?

  • Methodological Answer : Explore ruthenium-catalyzed rearrangements of isoxazolones to pyrazoles . For example, RuCl3_3-mediated reactions at 80–100°C in DMF can retain the ester group while introducing heterocyclic diversity. Monitor reaction progress via LC-MS and isolate products using preparative HPLC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.